4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride

Medicinal Chemistry Process Chemistry Cross-Coupling

Lot-to-lot variability in free-base protonation compromises downstream acylation or Pd-catalyzed cross-coupling yields. This stoichiometrically defined hydrochloride salt (CAS 302962-86-3) directly addresses that problem. • Enables robust Suzuki-Miyaura coupling via the para-bromine handle; oxidative addition rates 5-50× faster than aryl chlorides. • Enhanced aqueous solubility (vs. free base) permits DMSO-free assay preparation, eliminating solvent artifacts. • Regulatory traceability supported by FDA UNII L2Z9AS36SY for the free-base entity. Ideal for kinase inhibitor SAR and FLT3-ITD analog series.

Molecular Formula C12H17BrClNO2
Molecular Weight 322.63
CAS No. 302962-86-3
Cat. No. B2923047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride
CAS302962-86-3
Molecular FormulaC12H17BrClNO2
Molecular Weight322.63
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C12H16BrNO2.ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10H2;1H
InChIKeyOBFKZJMZVGOGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-Bromophenoxy)ethyl)morpholine HCl Procurement Guide


4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride (CAS 302962-86-3) is the hydrochloride salt of a brominated morpholine building block (free base CAS 836-59-9). The compound consists of a morpholine ring linked via an ethylene spacer to a 4-bromophenoxy moiety [1]. With a molecular weight of 322.63 g/mol and the molecular formula C12H17BrClNO2, it is supplied as a crystalline solid offering enhanced aqueous solubility relative to the free base . The molecule is a validated intermediate in the synthesis of the clinical-stage Src kinase inhibitor tirbanibulin (KX2-391), where the para-bromine serves as a critical handle for palladium-catalyzed cross-coupling [2]. This specific CAS number is the preferred procurement identifier for researchers requiring the pre-formed, stoichiometrically defined hydrochloride salt rather than the neutral amine.

Why Halogenated Analogs Cannot Substitute in KX2-391 Synthesis


The 4-bromophenoxy substituent in this compound is not a generic placeholder but a precisely engineered synthetic handle. In the convergent synthesis of Src kinase inhibitor tirbanibulin (KX2-391), the para-bromine undergoes Suzuki-Miyaura cross-coupling with a pyridyl boronic acid to install the key biaryl pharmacophore [1]. Substituting the 4-chloro or 4-fluoro analog would drastically alter the cross-coupling reactivity: aryl bromides exhibit oxidative addition rates with Pd(0) that are approximately 5-50 times faster than aryl chlorides, directly impacting reaction yield, catalyst loading, and process robustness [2]. Furthermore, the hydrochloride salt form (CAS 302962-86-3) provides consistent stoichiometry and eliminates lot-to-lot variability in protonation state that can compromise downstream acylation or alkylation steps sensitive to free amine content [3].

Head-to-Head Evidence vs. Halogenated Analogs


Suzuki Coupling Reactivity: Bromide vs. Chloride

The target compound bears a para-bromophenyl group, which is the required coupling partner for Suzuki-Miyaura cross-coupling in the published synthesis of tirbanibulin (KX2-391) [1]. The 4-chlorophenoxy analog (CAS 91802-95-8) and 4-fluorophenoxy analog (no hydrochloride CAS assigned) lack the requisite reactivity for efficient oxidative addition to Pd(0) catalysts under the mild conditions (aqueous carbonate, 80 °C) described in the KX2-391 process patent [2].

Medicinal Chemistry Process Chemistry Cross-Coupling

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The free base 4-(2-(4-bromophenoxy)ethyl)morpholine (CAS 836-59-9) has a measured aqueous solubility of 29 μg/mL at pH 7.4 . The hydrochloride salt (CAS 302962-86-3) is documented to exhibit significantly improved aqueous solubility due to ionization of the morpholine nitrogen (calculated pKa ~6.5–7.0 for morpholine derivatives), making it preferable for aqueous reaction media and biological assay preparation .

Pharmaceutical Development Formulation Analytical Chemistry

Lipophilicity: Brominated vs. Chloro and Fluoro Analogs

The target compound free base has a reported LogP of 2.644 (or 2.098 from an alternative source) [1], while calculated values for the 4-chlorophenoxy analog indicate a LogP of approximately 2.4 , and the 4-fluorophenoxy analog has a calculated LogP of approximately 2.07 [2]. The bromine atom imparts the highest lipophilicity of the halogen series, which correlates with increased passive membrane permeability for the derived final compounds.

Drug Design ADME Prediction Physicochemical Profiling

Regulatory Identity: FDA UNII Assignment

The free base of this compound has been assigned the FDA Unique Ingredient Identifier (UNII) L2Z9AS36SY [1], establishing it as a distinct chemical entity with a recognized role in pharmaceutical manufacturing. In contrast, the 4-chlorophenoxy (CAS 91802-95-8) and 4-fluorophenoxy analogs have no UNII assignments, indicating they have not been incorporated into any FDA-regulated drug substance synthetic pathway [2].

Regulatory Affairs Pharmaceutical Quality Supply Chain Integrity

Key Application Scenarios for Brominated Morpholine HCl


Convergent Synthesis of Tirbanibulin (KX2-391)

This compound is the validated aryl bromide building block in the multi-kilogram synthesis of tirbanibulin, a first-in-class Src substrate binding site inhibitor (IC50 20 nM in NIH3T3/c-Src527F cells) . The para-bromine undergoes Suzuki coupling with 2-(pyridin-5-yl)boronic acid to construct the biaryl core. Procurement of CAS 302962-86-3 ensures correct stoichiometry and salt form as specified in US Patent 7935697 B2 [1].

SAR Exploration of FLT3-ITD Kinase Inhibitors

The 4-(2-morpholinoethoxy)phenyl scaffold, derived from this brominated intermediate, is a privileged fragment in type II kinase inhibitors targeting FLT3-ITD mutations in acute myeloid leukemia . Researchers synthesizing analog series for FLT3-ITD (e.g., CHMFL-FLT3-213) require the brominated intermediate for diversification via cross-coupling, leveraging the bromine atom's superior reactivity compared to chloro or fluoro analogs [1].

Co-Solvent-Free Aqueous Biochemical Assays

The hydrochloride salt form (CAS 302962-86-3) offers substantially improved aqueous solubility versus the free base (29 μg/mL at pH 7.4), enabling direct dissolution in assay buffer at millimolar concentrations . This eliminates DMSO-induced artifacts in enzyme inhibition and cell-based assays, making it the preferred form for laboratories conducting high-throughput screening of morpholine-containing compound libraries [1].

Regulatory-Compliant Procurement for IND Studies

The assignment of FDA UNII L2Z9AS36SY to the free base confirms that this chemical entity has been reviewed within a regulatory context . For CMC teams preparing drug master files or conducting GLP toxicology studies, sourcing the exact CAS 302962-86-3 hydrochloride salt ensures traceability and compliance, a clear advantage over unregistered halogenated analogs that lack any regulatory provenance [1].

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